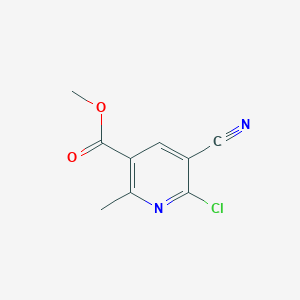

Methyl 6-chloro-5-cyano-2-methylnicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-5-7(9(13)14-2)3-6(4-11)8(10)12-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHHHLCMZAVILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362991 | |

| Record name | methyl 6-chloro-5-cyano-2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303146-25-0 | |

| Record name | methyl 6-chloro-5-cyano-2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Determination of Methyl 6-chloro-5-cyano-2-methylnicotinate

Prepared by: A Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Core Objective: This guide provides a comprehensive, technically-grounded framework for determining the thermodynamic solubility of Methyl 6-chloro-5-cyano-2-methylnicotinate. Recognizing the absence of publicly available experimental data for this specific compound, this document serves as a first-principles guide, equipping researchers with the theoretical knowledge and practical protocols necessary to generate robust and reliable solubility data.

Introduction: The Imperative of Solubility in Preclinical Science

Methyl 6-chloro-5-cyano-2-methylnicotinate is a substituted pyridine derivative, a chemical scaffold of significant interest in medicinal chemistry and materials science. While its specific applications are still emerging, its structural alerts—a chlorinated pyridine ring, a nitrile group, and a methyl ester—suggest its potential as a versatile synthetic intermediate. In any application, from drug delivery to organic synthesis, understanding the compound's solubility is a critical first step.

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a fundamental physicochemical property that dictates a compound's behavior. In the context of drug development, poor aqueous solubility is a primary driver of high attrition rates for promising drug candidates, leading to challenges in formulation, diminished bioavailability, and unreliable in vitro assay results.[1][2] Therefore, the accurate and early determination of a compound's solubility profile is not merely a routine measurement but a cornerstone of a successful research and development program.

This guide will detail the theoretical underpinnings of solubility, provide a robust, field-proven experimental protocol for determining the thermodynamic solubility of Methyl 6-chloro-5-cyano-2-methylnicotinate, and outline the best practices for data analysis and reporting.

The Theoretical Framework: A Thermodynamic Perspective

The dissolution of a solid compound in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[3] The relationship, ΔG = ΔH – TΔS, elegantly captures the interplay between enthalpy (ΔH), the energy change associated with breaking the crystal lattice and forming solute-solvent interactions, and entropy (ΔS), the change in randomness of the system.[3] For dissolution to be spontaneous, ΔG must be negative.

The process can be visualized as an equilibrium between the solid state and the dissolved state:

Compound(solid) ⇌ Compound(aqueous)

The equilibrium constant for this process is the solubility product (Ksp).[2] A lower ΔG corresponds to a more favorable dissolution process and, consequently, a higher solubility.[3] It is crucial to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates from a supersaturated solution (often generated by diluting a DMSO stock solution into an aqueous buffer).[1] It is useful for early-stage screening but can overestimate the true solubility.

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured when a saturated solution is in equilibrium with an excess of the solid compound.[4][5] It is the gold-standard measurement for lead optimization and formulation development, and the focus of this guide.

Factors that significantly influence the solubility of a compound like Methyl 6-chloro-5-cyano-2-methylnicotinate include:

-

pH of the medium: As a pyridine derivative, the nitrogen atom can be protonated, influencing its charge and interaction with polar solvents.

-

Temperature: Dissolution can be endothermic or exothermic, meaning solubility can increase or decrease with temperature, respectively.[6]

-

Solvent Polarity and Composition: The "like dissolves like" principle is a useful heuristic. The polarity of the solvent system must be matched to the solute for optimal dissolution.

Predicted Physicochemical Properties of Methyl 6-chloro-5-cyano-2-methylnicotinate

To inform our experimental design, we can predict some key physicochemical properties based on the compound's structure and data from close structural analogs.

| Property | Predicted Value | Source/Analog | Rationale for Experimental Design |

| Molecular Formula | C₉H₇ClN₂O₂ | - | Essential for calculating molar concentrations. |

| Molecular Weight | 210.62 g/mol | - | Required for preparing solutions of known concentration. |

| logP | ~1.8 - 2.0 | Predicted for Methyl 6-chloro-2-methylnicotinate[7] | A positive logP suggests a degree of lipophilicity. The compound will likely have limited aqueous solubility but good solubility in organic solvents like methanol, acetonitrile, and DMSO. |

| Topological Polar Surface Area (TPSA) | ~62.9 Ų | Predicted for Methyl 6-chloro-2-methylnicotinate (39.19 Ų)[7] and considering the nitrile group. | A moderate TPSA suggests the potential for hydrogen bonding, which is favorable for solubility in polar protic solvents. |

| Hydrogen Bond Donors | 0 | Predicted for Methyl 6-chloro-2-methylnicotinate[7] | The absence of donor groups limits interactions with certain solvents. |

| Hydrogen Bond Acceptors | ~4-5 | Predicted for Methyl 6-chloro-2-methylnicotinate (3)[7] and considering the nitrile nitrogen. | Multiple acceptor sites (ester carbonyl, pyridine nitrogen, nitrile nitrogen) can interact with protic solvents like water and alcohols. |

These predicted properties guide the selection of appropriate solvents for both the solubility experiment and the subsequent analytical quantification.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic solubility.[4] It involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, followed by separating the solid and liquid phases and quantifying the concentration of the dissolved compound in the supernatant.

Causality in Experimental Design

The protocol described below is designed as a self-validating system. The choice of extended incubation times ensures that true equilibrium is reached, while the multi-step phase separation minimizes the risk of suspended microparticles artificially inflating the measured solubility. The use of a validated HPLC method provides specificity and accuracy in quantification.

Materials and Reagents

-

Methyl 6-chloro-5-cyano-2-methylnicotinate (solid, purity >98%)

-

Solvents:

-

Deionized water (HPLC-grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Methanol (HPLC-grade)

-

Acetonitrile (HPLC-grade)

-

Dimethyl sulfoxide (DMSO, analytical grade)

-

-

2 mL glass vials with screw caps

-

Orbital shaker or vial roller system capable of maintaining a constant temperature

-

Centrifuge capable of >10,000 x g

-

0.22 µm PVDF or PTFE syringe filters (low-binding)

-

HPLC system with UV detector

-

Analytical balance

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

-

Weighing the Compound: Accurately weigh approximately 2-5 mg of Methyl 6-chloro-5-cyano-2-methylnicotinate into each of a series of 2 mL glass vials. The key is to ensure an excess of solid will remain after equilibrium is reached.[4] Prepare at least three replicates for each solvent system.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., PBS pH 7.4) to each vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker or roller. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours.[5]

-

Expert Insight: An extended incubation time (24-48 hours) is critical to ensure the system reaches true thermodynamic equilibrium. Shorter times may only yield kinetic solubility values, which can be misleading.[5] To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h); identical concentration measurements indicate equilibrium.[4]

-

Part B: Phase Separation

-

Centrifugation: Following incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes. This will pellet the excess, undissolved solid.

-

Expert Insight: This step is crucial. Do not disturb the solid pellet when proceeding to the next step. Any suspended particulate matter will be dissolved during dilution for analysis, leading to an overestimation of solubility.

-

-

Filtration: Carefully aspirate the supernatant, avoiding the pellet. Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.

-

Expert Insight: Pre-rinse the filter with a small amount of the supernatant to saturate any potential binding sites on the filter membrane. Discard the rinse and then filter the sample for analysis. This minimizes compound loss due to non-specific binding.

-

Part C: Quantitative Analysis by HPLC-UV

-

Standard Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO) where it is freely soluble. From this stock, prepare a series of calibration standards by serial dilution into the mobile phase.

-

Sample Dilution: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis: Analyze the standards and samples using a validated, stability-indicating RP-HPLC method. A typical starting point for a pyridine derivative could be:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a PDA scan).[8][9]

-

Expert Insight: The analytical method must be able to separate the parent compound from any potential degradants or impurities. Method validation (linearity, accuracy, precision) is essential for trustworthy results.[10]

-

Data Analysis and Reporting

-

Calibration Curve: Plot the peak area from the HPLC analysis of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.999).

-

Solubility Calculation: Use the peak area of the unknown sample and the regression equation to calculate the concentration of the dissolved compound in the diluted sample. Back-calculate to determine the concentration in the original, undiluted supernatant. This value is the thermodynamic solubility.

-

Data Presentation: Summarize the results in a clear and comprehensive table.

| Solvent System | Temperature (°C) | Mean Solubility (µg/mL) | Std. Dev. | Molar Solubility (mM) |

| PBS (pH 7.4) | 25 | [Experimental Value] | [Std. Dev.] | [Calculated Value] |

| PBS (pH 7.4) | 37 | [Experimental Value] | [Std. Dev.] | [Calculated Value] |

| Deionized Water | 25 | [Experimental Value] | [Std. Dev.] | [Calculated Value] |

| [Other Solvent] | 25 | [Experimental Value] | [Std. Dev.] | [Calculated Value] |

Note: This table should be populated with experimentally determined values.

Visualization of Workflows and Concepts

Diagram 1: Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Diagram 2: Thermodynamic Relationships in Solubility

Caption: Key Thermodynamic Drivers of Solubility.

Conclusion: Towards Predictive and Practical Science

While direct experimental solubility data for Methyl 6-chloro-5-cyano-2-methylnicotinate remains to be published, this guide provides a robust, scientifically-defensible framework for its determination. By grounding the experimental protocol in the fundamental principles of thermodynamics and adhering to best practices in analytical chemistry, researchers can generate high-quality, reliable data. This information is indispensable for advancing the study of this compound, whether for applications in drug discovery, agrochemicals, or materials science, ensuring that subsequent research is built upon a solid physicochemical foundation.

References

-

PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Patel, K. (n.d.). methyl-6-methyinicotinate Route of Synthesis. Academia.edu. Retrieved January 23, 2026, from [Link]

-

Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research. Retrieved January 23, 2026, from [Link]

-

Thermodynamics Research Center. (2020). Guidelines for Reporting Solubility Data. NIST. Retrieved January 23, 2026, from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. Retrieved January 23, 2026, from [Link]

-

Wisan, W. S., & Vadlapudi, A. D. (2002). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Journal of Pharmaceutical Sciences, 91(6), 1434-1443. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.

-

Hefter, G. T. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-900. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Retrieved January 23, 2026, from [Link]

-

Maczynski, A., et al. (2002). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Journal of Physical and Chemical Reference Data, 31(2), 247-260. Retrieved January 23, 2026, from [Link]

-

Al-Shdefat, R., et al. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scilit. Retrieved January 23, 2026, from [Link]

-

Scialpi, F., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 27(15), 4949. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved January 23, 2026, from [Link]

-

Defense Technical Information Center. (1981). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved January 23, 2026, from [Link]

-

JoVE. (2020). Solubility. Retrieved January 23, 2026, from [Link]

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 3. helixchrom.com [helixchrom.com]

- 4. evotec.com [evotec.com]

- 5. enamine.net [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

- 8. scilit.com [scilit.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 6-chloro-5-cyano-2-methylnicotinate: Physicochemical Properties and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, purification, and use in chemical reactions. For Methyl 6-chloro-5-cyano-2-methylnicotinate, these properties are influenced by its molecular structure, including the presence of polar functional groups and a halogen substituent.

Molecular and Chemical Data

| Property | Value | Source |

| CAS Number | 303146-25-0 | [1][2] |

| Molecular Formula | C₉H₇ClN₂O₂ | [2] |

| Molecular Weight | 210.62 g/mol | [2] |

| Physical Form | Expected to be a solid at room temperature | Inferred from related compounds |

Melting Point Analysis

A definitive melting point for Methyl 6-chloro-5-cyano-2-methylnicotinate is not consistently reported in scientific literature or commercial databases. However, by examining structurally similar compounds, we can anticipate its physical state and approximate melting range. The presence of a crystalline lattice structure in related nicotinic acid derivatives suggests that this compound is likely a solid at room temperature.

Comparative Melting Points of Related Nicotinic Acid Derivatives:

| Compound | CAS Number | Melting Point (°C) |

| Methyl 6-methylnicotinate | 5470-70-2 | 34 |

| 6-Chloronicotinic acid | 5326-23-8 | 190 |

| Ethyl 6-chloro-5-cyano-2-methylnicotinate | 64119-42-2 | Solid (no specific value given) |

The significant variation in melting points among these related structures highlights the profound impact of substituent changes on the crystalline packing and intermolecular forces. The introduction of a chloro and a cyano group, as in the target molecule, is expected to increase polarity and potentially lead to a higher melting point compared to Methyl 6-methylnicotinate.

Synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate

The synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate can be achieved through the reaction of crude 6-chloro-5-cyano-2-methylnicotinoyl chloride with methanol in the presence of a base. A detailed experimental protocol based on available literature is provided below.

Experimental Protocol: Synthesis

Materials:

-

Crude 6-chloro-5-cyano-2-methylnicotinoyl chloride

-

Methanol (MeOH)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Dissolve the crude 6-chloro-5-cyano-2-methylnicotinoyl chloride (1.0 equivalent) in methanol (approximately 4 mL per 1.03 mmol of the starting material).

-

To this solution, add Diisopropylethylamine (DIPEA) (approximately 1.9 equivalents).

-

Stir the reaction mixture at room temperature for 1 hour.

-

The resulting reaction mixture containing Methyl 6-chloro-5-cyano-2-methylnicotinate can be used directly in subsequent synthetic steps without isolation.

Causality Behind Experimental Choices:

-

Methanol acts as both the solvent and the nucleophile, reacting with the acyl chloride to form the methyl ester.

-

DIPEA is a non-nucleophilic base used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Its bulky nature prevents it from competing with methanol as a nucleophile.

-

Room temperature is sufficient for this reaction, indicating a relatively low activation energy for the esterification of the acyl chloride.

Experimental Determination of Melting Point

Given the absence of a reported melting point, an experimental determination is necessary for the full characterization of a synthesized batch of Methyl 6-chloro-5-cyano-2-methylnicotinate.

Experimental Protocol: Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Sample of purified Methyl 6-chloro-5-cyano-2-methylnicotinate

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Use a mortar and pestle to grind the crystalline solid.

-

Capillary Tube Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: Set the initial heating rate to be rapid to approach the approximate melting range. Once the solid begins to show signs of softening, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). The melting point is reported as this range.

-

Purity Indication: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Workflow for Synthesis, Purification, and Characterization

Caption: Workflow from synthesis to characterization of the target compound.

Conclusion

Methyl 6-chloro-5-cyano-2-methylnicotinate is a valuable building block in synthetic organic chemistry. While its specific melting point is not widely documented, this guide provides a comprehensive framework for its synthesis and a detailed, self-validating protocol for its experimental determination. The provided comparative data for related compounds offers a useful reference for anticipating its physical properties. Adherence to the detailed experimental procedures will ensure the accurate characterization of this compound, which is a critical step for its effective use in research and development.

References

-

Molbase. Methyl 6-chloro-5-cyano-2-methylnicotinate. Available from: [Link]

-

Premier Group. 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. Available from: [Link]

-

NIST. 6-Chloronicotinic acid. In: NIST WebBook. Available from: [Link]

- Google Patents. Pyridine Analogues. US20080312208A1.

Sources

A Senior Application Scientist's Technical Guide to the Safe Handling of Methyl 6-chloro-5-cyano-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Safety Profile of a Novel Scaffold

Methyl 6-chloro-5-cyano-2-methylnicotinate is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its unique constellation of functional groups—a chlorinated pyridine ring, a nitrile, a methyl ester, and a methyl group—suggests a versatile scaffold for further chemical elaboration. However, this same structural complexity necessitates a rigorous and proactive approach to safety management.

Core Directive for this Guide: In the absence of specific data, we will operate under the precautionary principle. This guide synthesizes a robust safety protocol by extrapolating from the known hazards of structurally similar compounds. Our analysis relies on data from close analogs, including:

-

Methyl 6-chloro-2-methylnicotinate (CAS 851759-19-8): Lacks the cyano group.

-

Ethyl 6-chloro-5-cyano-2-methylnicotinate (CAS 64119-42-2): Features an ethyl instead of a methyl ester.

-

Methyl 6-chloro-5-nitronicotinate (CAS 59237-53-5): Contains a nitro group instead of a cyano group, which often presents a more comprehensive hazard profile.

By adopting the most stringent safety precautions indicated by these analogs, we can establish a reliable framework for handling the target compound, ensuring the well-being of laboratory personnel and the integrity of the research.

Synthesized Hazard Identification and Physicochemical Profile

Based on the hazard classifications of its closest structural analogs, Methyl 6-chloro-5-cyano-2-methylnicotinate should be treated as a hazardous substance with the potential for multi-route toxicity and significant irritation. The synthesized GHS classification is summarized below.

| Hazard Class | GHS Category | Hazard Statement | Rationale / Contributing Analog |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Consistent across multiple analogs[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Inferred from nitro-analog[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Inferred from nitro-analog[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Consistent across multiple analogs[1] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Consistent across multiple analogs[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Consistent across multiple analogs[1] |

GHS Pictogram:

Signal Word: Warning

Physicochemical Properties (Predicted/Analog-Based):

| Property | Value | Source / Note |

| Molecular Formula | C₉H₇ClN₂O₂ | - |

| Molecular Weight | 210.62 g/mol | - |

| Appearance | Likely an off-white to light yellow solid | Based on similar compounds[3] |

| Storage Temperature | 4°C or Room Temperature (Inert Atmosphere) | Based on supplier data for analogs[1] |

The Causality of Control: A Risk-Based Approach

For any compound with an incomplete safety profile, a dynamic risk assessment is not just a procedural formality; it is a critical scientific control. The logic dictates that initial assumptions of hazard should be high, leading to the implementation of stringent controls. These controls can be revisited only if and when reliable data demonstrates a lower risk.

Caption: Risk Assessment Workflow for Compounds with Limited Safety Data.

Experimental Protocols: A Self-Validating System of Safety

Adherence to meticulously planned protocols is paramount. The following procedures are designed to create a self-validating system where safety is an intrinsic part of the workflow, not an afterthought.

Engineering Controls: The Primary Barrier

-

Fume Hood: All manipulations involving solid or dissolved Methyl 6-chloro-5-cyano-2-methylnicotinate, including weighing, transfer, and reaction setup, must be performed inside a certified chemical fume hood. This is non-negotiable and serves as the primary barrier against respiratory exposure.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

-

Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): The Last Line of Defense

-

Hand Protection: Wear nitrile gloves at all times. Given the chlorinated and cyano-functionalized nature of the molecule, consider double-gloving for extended procedures. Change gloves immediately if contamination is suspected.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles if there is a significant risk of splashing.

-

Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing covers all exposed skin.

Step-by-Step Handling Protocol

-

Preparation: Before retrieving the compound, ensure the designated fume hood is clean and uncluttered. Prepare all necessary equipment (spatulas, glassware, solvents) and place it within the hood.

-

Weighing:

-

Place an analytical balance inside the fume hood if possible.

-

If the balance is outside the hood, tare a sealed container (e.g., a vial with a screw cap).

-

Take the tared container and the stock bottle of the compound into the fume hood.

-

Carefully transfer the desired amount of solid into the tared container. Avoid creating dust.

-

Seal the container before removing it from the hood for weighing.

-

Clean any minor spills on the spatula or work surface inside the hood immediately with a solvent-moistened wipe.

-

-

Dissolution:

-

Add the solvent to the vessel containing the compound slowly via a syringe or pipette to avoid splashing.

-

Keep the vessel covered as much as possible during this process.

-

-

Post-Handling:

Emergency Procedures: Rapid and Informed Response

A clear, pre-defined emergency plan is essential. All personnel must be familiar with these procedures and the location of safety equipment.

Caption: Emergency Response Decision Tree for Personal Exposure.

-

Spill Response:

-

Evacuate all non-essential personnel from the area.

-

Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

-

Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Place all contaminated cleaning materials into the hazardous waste container.

-

Storage and Disposal: Managing the Lifecycle

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep it segregated from incompatible materials such as strong oxidizing agents and strong bases.[4]

-

Disposal: All waste containing Methyl 6-chloro-5-cyano-2-methylnicotinate (including unused product, contaminated absorbents, and disposable PPE) must be treated as hazardous chemical waste. Dispose of it in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.

References

-

PubChem. Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. [Link]

-

A-Star Research. Safety Data Sheet: Methyl 6-methylnicotinate. A-Star Research. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis and Mechanistic Understanding of Methyl 6-chloro-5-cyano-2-methylnicotinate

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate, a key heterocyclic scaffold. The synthesis is presented as a multi-step process commencing with a cyclocondensation reaction to form the pyridine core, followed by chlorination and subsequent functional group manipulation. A detailed mechanistic explanation for each synthetic step is provided, emphasizing the rationale behind the choice of reagents and reaction conditions. This guide includes detailed, step-by-step experimental protocols, quantitative data, and visual representations of the reaction mechanisms and workflows to ensure reproducibility and a thorough understanding of the underlying chemical principles. The potential applications of this class of compounds in medicinal chemistry are also discussed, supported by authoritative references.

Introduction: The Significance of Substituted Nicotinates

Substituted pyridine derivatives, particularly nicotinic acid and its esters (nicotinates), are privileged scaffolds in medicinal chemistry. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them crucial components in a wide array of biologically active molecules. Nicotinic acid derivatives have demonstrated efficacy in treating various conditions, including cardiovascular diseases, Alzheimer's disease, and have shown potential as anti-inflammatory and analgesic agents.[1][2][3][4][5] The specific compound, Methyl 6-chloro-5-cyano-2-methylnicotinate, with its array of functional groups—a chloro substituent for cross-coupling reactions, a cyano group as a versatile synthetic handle, and a methyl ester—represents a highly valuable intermediate for the construction of diverse chemical libraries for drug discovery.

Proposed Synthetic Pathway Overview

The synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate can be strategically approached in a three-stage process. This pathway is designed for efficiency and control over the substitution pattern on the pyridine ring.

Figure 1: Three-stage synthetic workflow for Methyl 6-chloro-5-cyano-2-methylnicotinate.

Stage 1: Synthesis of the Pyridine Core via Cyclocondensation

The foundational step is the construction of the substituted pyridine ring. A robust and efficient method for this is the cyclocondensation of a β-ketoester with a compound containing an active methylene group, such as cyanoacetamide. This approach is a variation of the classic Hantzsch pyridine synthesis.

Reaction Mechanism: Cyclocondensation

The reaction proceeds through a series of condensation and cyclization steps to form the stable pyridone ring system.

Figure 2: Mechanism of the cyclocondensation reaction to form the dihydroxypyridine intermediate.

Causality of Experimental Choices:

-

Reactants: Ethyl acetoacetate serves as the C-C-C-C backbone, while cyanoacetamide provides the nitrogen atom and the remaining two carbons of the pyridine ring. The active methylene group of cyanoacetamide is crucial for the initial condensation.

-

Catalyst: A basic catalyst, such as piperidine or sodium ethoxide, is used to deprotonate the active methylene group of cyanoacetamide, initiating the Knoevenagel condensation.

-

Solvent: A protic solvent like ethanol is typically used as it can solvate the ionic intermediates and participate in the proton transfer steps.

Experimental Protocol: Synthesis of 2,6-Dihydroxy-5-cyano-4-methylpyridine

| Reagent/Parameter | Quantity/Value |

| Ethyl Acetoacetate | 2.0 equiv. |

| Cyanoacetamide | 1.0 equiv. |

| Sodium Ethoxide | 2.1 equiv. |

| Absolute Ethanol | 250 mL per mole of cyanoacetamide |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4-6 hours |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add cyanoacetamide and stir until fully dissolved.

-

Add ethyl acetoacetate dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place in an ice bath to precipitate the product.

-

Filter the precipitate, wash with cold ethanol, and then with diethyl ether.

-

Dry the resulting solid under vacuum to yield 2,6-dihydroxy-5-cyano-4-methylpyridine.

Stage 2: Chlorination of the Pyridone Intermediate

The dihydroxy pyridine exists predominantly in its more stable pyridone tautomeric form. The hydroxyl groups are converted to chloro groups using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity.[6][7][8][9][10]

Reaction Mechanism: Chlorination with POCl₃

The mechanism involves the activation of the carbonyl oxygen of the pyridone tautomer by POCl₃, followed by nucleophilic attack of chloride.

Figure 3: Mechanism of chlorination of the pyridone intermediate using POCl₃.

Causality of Experimental Choices:

-

Reagent: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It converts the hydroxyl groups of the pyridone into excellent leaving groups (chlorophosphates), facilitating their substitution by chloride ions.[11][12][13][14] The addition of PCl₅ can generate more chloride ions and react with any remaining water.

-

Temperature: The reaction is typically performed at elevated temperatures (reflux) to overcome the activation energy for the aromatic substitution.

-

Work-up: The reaction is quenched by pouring the mixture onto crushed ice. This hydrolyzes the excess POCl₃ and precipitates the organic product.

Experimental Protocol: Synthesis of 2,6-Dichloro-5-cyano-4-methylpyridine

| Reagent/Parameter | Quantity/Value |

| 2,6-Dihydroxy-5-cyano-4-methylpyridine | 1.0 equiv. |

| Phosphorus Oxychloride (POCl₃) | 5.0-10.0 equiv. (serves as reagent and solvent) |

| Phosphorus Pentachloride (PCl₅) | 0.2 equiv. (optional, catalytic) |

| Temperature | Reflux (approx. 105 °C) |

| Reaction Time | 3-5 hours |

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

In a round-bottom flask equipped with a reflux condenser, carefully add 2,6-dihydroxy-5-cyano-4-methylpyridine to an excess of phosphorus oxychloride.

-

If used, add phosphorus pentachloride to the mixture.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid product will precipitate. Filter the solid, wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum to yield 2,6-dichloro-5-cyano-4-methylpyridine.

Stage 3: Synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate

This final stage involves the esterification of the nicotinic acid derivative. It is presumed that one of the chloro groups from the previous step is converted to a methyl group through a separate synthetic sequence or that the starting materials for the cyclocondensation were chosen to yield a 2-methyl substituted pyridine ring. For the purpose of this guide, we will assume the precursor is 6-chloro-5-cyano-2-methylnicotinic acid, which is then esterified.

Reaction Mechanism: Fischer Esterification

The carboxylic acid is converted to its methyl ester via a classic Fischer esterification, which is an acid-catalyzed reaction with methanol.

Figure 4: Mechanism of Fischer esterification to yield the final product.

Causality of Experimental Choices:

-

Reagents: Methanol serves as both the solvent and the nucleophile. A strong acid catalyst, like sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.

-

Conditions: The reaction is typically heated to reflux to increase the reaction rate. As it is an equilibrium process, using an excess of methanol helps to drive the reaction towards the product side.

Experimental Protocol: Synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate

| Reagent/Parameter | Quantity/Value |

| 6-Chloro-5-cyano-2-methylnicotinic Acid | 1.0 equiv. |

| Methanol | Large excess (solvent) |

| Concentrated Sulfuric Acid | 0.1-0.2 equiv. (catalytic) |

| Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 6-12 hours |

Procedure:

-

Suspend 6-chloro-5-cyano-2-methylnicotinic acid in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure Methyl 6-chloro-5-cyano-2-methylnicotinate.

Potential Applications in Drug Development

The structural motifs present in Methyl 6-chloro-5-cyano-2-methylnicotinate make it a versatile building block in medicinal chemistry.

-

Cross-Coupling Reactions: The chloro-substituent at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide range of aryl, heteroaryl, amine, or alkyne functionalities.

-

Cyano Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the formation of other heterocyclic rings (e.g., tetrazoles).

-

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides.

These potential transformations allow for the rapid generation of a diverse set of molecules for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes implicated in a range of diseases.

References

-

ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid. Retrieved from [Link]

-

ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

- Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from [Link]

- Google Patents. (1989). EP0333020A2 - Process for the preparation of substituted pyridines.

-

ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved from [Link]

-

YouTube. (2021). Dehydration of Alcohols with POCl3. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (2025). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. Retrieved from [Link]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Semantic Scholar. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

- Google Patents. (2003). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.

- Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.

-

Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Acetoacetic Ester Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). N, N'-dimethyl formamide (DMF) mediated Vilsmeier–Haack adducts with 1,3,5-triazine compounds as efficient catalysts for the transesterification of β-ketoesters. Retrieved from [Link]

- Google Patents. (2005). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.

-

PubMed. (2020). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Retrieved from [Link]

- Google Patents. (2007). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Retrieved from [Link]

- Google Patents. (2015). CN104876861A - Method for producing 2-chloro nicotinic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 7. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. indianchemicalsociety.com [indianchemicalsociety.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Scale-up synthesis of "Methyl 6-chloro-5-cyano-2-methylnicotinate"

An Application Note for the Scale-Up Synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate

Abstract

Methyl 6-chloro-5-cyano-2-methylnicotinate is a highly functionalized pyridine derivative that serves as a critical building block for complex heterocyclic molecules in pharmaceutical and agrochemical research. Its synthesis presents challenges related to regioselectivity, functional group tolerance, and scalability. This application note provides a comprehensive, two-step synthetic protocol designed for robust and efficient scale-up. The process begins with a base-catalyzed condensation to form a stable 2-pyridone intermediate, followed by a high-yielding chlorination using phosphorus oxychloride. We delve into the mechanistic rationale behind reagent selection, process parameters, and safety protocols, offering a self-validating framework for researchers and process chemists in drug development.

Introduction and Synthetic Strategy

The synthesis of polysubstituted pyridines is a cornerstone of modern medicinal chemistry. The target molecule, Methyl 6-chloro-5-cyano-2-methylnicotinate, possesses four distinct functional groups, making its direct construction complex. A linear synthesis involving sequential functionalization of a pyridine core often suffers from low yields and isomeric impurities.

Our strategy circumvents these issues by first constructing a thermodynamically stable pyridone ring containing the majority of the required functionality. This intermediate is then converted to the final product in a single, efficient transformation. This approach offers significant advantages for scale-up, including:

-

Convergent Design: Key structural elements are installed early in the synthesis.

-

Crystalline Intermediate: The pyridone intermediate is typically a stable, crystalline solid, which facilitates purification by recrystallization, avoiding the need for chromatography on a large scale.

-

Robust Final Step: The chlorination of a 2-pyridone is a well-established and high-yielding reaction.

The overall synthetic pathway is illustrated below.

Caption: Overall two-step synthetic pathway.

Part I: Synthesis of Pyridone Intermediate

Principle and Rationale

The core of the pyridine ring is constructed via a Michael addition followed by an intramolecular cyclization and condensation. Methyl 3-aminocrotonate serves as the nitrogen source and provides the C2-methyl and C3-ester functionalities. Ethyl 2-cyano-3-ethoxyacrylate is the Michael acceptor, incorporating the C5-cyano group. Sodium hydride is chosen as the base to deprotonate the amine, initiating the reaction sequence under anhydrous conditions, which is critical for preventing side reactions and ensuring high yield. Toluene is selected as the solvent due to its high boiling point, which allows the reaction to be driven to completion, and its immiscibility with water, which simplifies the work-up.

Experimental Protocol: Methyl 5-cyano-6-hydroxy-2-methylnicotinate

-

Reactor Setup: Equip a 5 L three-necked, round-bottom flask with a mechanical stirrer, a temperature probe, a reflux condenser with a nitrogen inlet, and an addition funnel. Ensure the system is completely dry and purged with nitrogen.

-

Reagent Charge: Charge sodium hydride (60% dispersion in mineral oil, 44.0 g, 1.10 mol) into the reactor, followed by 1.5 L of anhydrous toluene.

-

Amine Addition: In a separate flask, dissolve Methyl 3-aminocrotonate (115.1 g, 1.00 mol) in 500 mL of anhydrous toluene. Transfer this solution to the addition funnel and add it dropwise to the stirred NaH suspension over 60 minutes. Maintain the internal temperature below 30°C using a water bath. Hydrogen gas evolution will be observed.

-

Michael Acceptor Addition: After the addition is complete and gas evolution has ceased (approx. 30 minutes), add a solution of Ethyl 2-cyano-3-ethoxyacrylate (169.2 g, 1.00 mol) in 500 mL of anhydrous toluene dropwise over 60 minutes. The reaction is exothermic; maintain the temperature below 40°C.

-

Reaction to Completion: Once the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours.

-

In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 mixture of ethyl acetate and hexanes. The disappearance of the starting materials indicates completion.

-

Quenching and Isolation: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding 200 mL of methanol to destroy any excess NaH. Then, pour the mixture into 2 L of ice-cold water.

-

Acidification: Transfer the biphasic mixture to a separatory funnel. The product will be in the aqueous layer as its sodium salt. Separate the layers and wash the organic layer with 200 mL of water. Combine the aqueous layers and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A thick, off-white precipitate will form.

-

Filtration and Drying: Stir the slurry for 1 hour in an ice bath, then collect the solid product by filtration. Wash the filter cake with cold water (2 x 250 mL) and then with cold ethanol (1 x 100 mL). Dry the solid in a vacuum oven at 60°C to a constant weight.

Quantitative Data for Step 1

| Reagent | MW ( g/mol ) | Moles (mol) | Quantity Used | Molar Eq. |

| Methyl 3-aminocrotonate | 115.13 | 1.00 | 115.1 g | 1.0 |

| Ethyl 2-cyano-3-ethoxyacrylate | 169.18 | 1.00 | 169.2 g | 1.0 |

| Sodium Hydride (60% dispersion) | 40.00 | 1.10 | 44.0 g | 1.1 |

| Toluene | 92.14 | - | 2.5 L | - |

| Expected Product Yield: | 192.17 | ~0.85 | ~163 g | (85%) |

Part II: Chlorination to Yield Final Product

Principle and Rationale

The conversion of the 2-pyridone intermediate to the final 6-chloro product is achieved using phosphorus oxychloride (POCl₃). The pyridone tautomerizes to its aromatic 6-hydroxypyridine form, which is then activated by POCl₃. This process is analogous to the Vilsmeier-Haack reaction, where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by a chloride ion. POCl₃ serves as both the activating and chlorinating agent. The reaction is run using POCl₃ as the solvent to ensure a high concentration of the reagent and drive the reaction to completion. This is a classic and highly reliable method for this transformation.[1]

Experimental Protocol: Methyl 6-chloro-5-cyano-2-methylnicotinate

-

Reactor Setup: Use the same 5 L reactor setup as in Part I, ensuring it is scrupulously dry. The condenser outlet should be connected to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl gas evolved during the reaction.

-

Reagent Charge: Charge the dried pyridone intermediate (163 g, 0.85 mol) into the reactor.

-

POCl₃ Addition: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 800 mL, 8.5 mol) to the reactor at room temperature with vigorous stirring. The addition is endothermic initially, but can become exothermic.

-

Reaction to Completion: After the addition is complete, heat the mixture to reflux (approx. 105°C) and maintain for 3-4 hours. The solid will gradually dissolve, resulting in a dark brown solution.

-

In-Process Control: Monitor the reaction by TLC or HPLC until the pyridone starting material is completely consumed.

-

Removal of Excess POCl₃: Cool the reaction mixture to room temperature. The majority of the excess POCl₃ can be removed by distillation under reduced pressure. This step is crucial for minimizing the volume of the subsequent quench and improving safety and yield.

-

Quenching: (EXTREME CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood with appropriate personal protective equipment). Place the reactor in a large ice-water-salt bath. Very slowly and carefully, add the concentrated reaction mixture to 3 kg of crushed ice with vigorous stirring. The internal temperature must be maintained below 20°C.

-

Extraction: Once the quench is complete, the product will precipitate as a solid or an oil. Adjust the pH of the aqueous slurry to ~7 with a 50% NaOH solution while keeping the temperature below 20°C. Extract the product with dichloromethane (DCM) or ethyl acetate (3 x 750 mL).

-

Purification: Combine the organic extracts and wash with brine (1 x 500 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane, to yield the final product as a crystalline solid.

Quantitative Data for Step 2

| Reagent | MW ( g/mol ) | Moles (mol) | Quantity Used | Molar Eq. |

| Pyridone Intermediate | 192.17 | 0.85 | 163 g | 1.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 8.5 | 800 mL | 10.0 |

| Expected Product Yield: | 210.62 | ~0.72 | ~152 g | (85%) |

Scale-Up and Safety Considerations

Scaling this process requires careful attention to thermal management and reagent handling.

Caption: General experimental workflow for each step.

-

Thermal Management: Both steps involve exothermic events. The initial deprotonation with NaH and the quenching of POCl₃ are particularly energetic. A jacketed reactor with efficient cooling is mandatory for scale-up.

-

Reagent Handling (POCl₃): Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[2][3] All transfers must be conducted under an inert atmosphere in a closed system. Personnel must wear appropriate PPE, including acid-resistant gloves, clothing, and a full-face shield.[4][5] An emergency shower and eyewash station must be immediately accessible.

-

Waste Management: The aqueous waste from the POCl₃ quench will be highly acidic and must be neutralized before disposal. The gas scrubber solution will be caustic and must also be handled appropriately.

Hazard Analysis of Key Reagents

| Reagent | Key Hazards | Recommended PPE |

| Sodium Hydride (60%) | Flammable solid, reacts violently with water to produce flammable hydrogen gas. Corrosive. | Nitrile gloves, safety glasses, lab coat. Handle in a fume hood away from water. |

| Toluene | Flammable liquid and vapor. Skin and eye irritant. Potential reproductive hazard. | Nitrile gloves, safety glasses, lab coat. |

| Phosphorus Oxychloride | Causes severe skin burns and eye damage. Fatal if swallowed or inhaled. Reacts violently with water, releasing toxic HCl gas.[2][3] | Neoprene/butyl rubber gloves, chemical suit, full-face respirator (SCBA).[4] |

| Hydrochloric Acid (conc.) | Causes severe skin burns and eye damage. Respiratory irritant. | Acid-resistant gloves, goggles, face shield, lab coat. |

Conclusion

This application note details a robust and scalable two-step synthesis for Methyl 6-chloro-5-cyano-2-methylnicotinate. By forming a stable pyridone intermediate that is easily purified, this method avoids the challenges of chromatography and regioselectivity common in other synthetic routes. The protocol emphasizes in-process controls and critical safety measures, particularly for the handling of phosphorus oxychloride, providing a reliable and self-validating framework for the production of this valuable chemical intermediate.

References

-

Bobbitt, J. M., & Scola, D. A. (1960). Synthesis of 2,6-Dichloro-3-cyano-4-methylpyridine. The Journal of Organic Chemistry, 25(4), 560–564. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. [Link]

-

LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride. [Link]

- U.S. Patent US4225716A. (1980).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate

Welcome to the technical support center for the synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this multi-step synthesis and optimize your reaction yields. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve consistent and high-quality results.

Proposed Synthetic Pathway

A common and logical synthetic route to Methyl 6-chloro-5-cyano-2-methylnicotinate involves a multi-step process starting from a readily available substituted pyridine. The key transformations include the formation of the nicotinate core, introduction of the chloro and cyano functionalities, and the final esterification.

Caption: Proposed synthetic pathway for Methyl 6-chloro-5-cyano-2-methylnicotinate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Synthesis of the Nicotinate Core and Chlorination

Question 1: I am observing a low yield during the dichlorination of Methyl 2,6-dihydroxy-5-cyano-nicotinate with phosphorus oxychloride (POCl₃). What are the likely causes and how can I improve the yield?

Answer:

Low yields in the conversion of dihydroxypyridines to dichloropyridines using POCl₃ are a common issue. The primary causes often revolve around incomplete reaction, side reactions, and degradation of the starting material or product.

Troubleshooting Steps:

-

Reagent Quality and Stoichiometry:

-

POCl₃ Quality: Ensure the phosphorus oxychloride is fresh and has not been exposed to moisture, which can lead to the formation of phosphoric acid and reduce its efficacy.

-

Stoichiometry: A significant excess of POCl₃ is often required to drive the reaction to completion. A molar ratio of 5 to 10 equivalents of POCl₃ to the dihydroxy-nicotinate is a good starting point. Insufficient POCl₃ will result in incomplete conversion.

-

-

Reaction Temperature and Time:

-

Temperature Control: The reaction temperature is critical. It should be high enough to promote the reaction but not so high as to cause decomposition. A typical temperature range is 80-110 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature for your specific setup.

-

Reaction Duration: The reaction time can vary from a few hours to overnight. Again, monitoring the reaction is key to determining the point of maximum conversion without significant byproduct formation.

-

-

Use of a Catalyst:

-

The addition of a catalytic amount of a tertiary amine, such as triethylamine or N,N-dimethylaniline, can sometimes accelerate the reaction. The amine acts as a base to neutralize any HCl formed and can also form a more reactive intermediate with POCl₃.

-

-

Work-up Procedure:

-

Quenching: The reaction mixture must be quenched carefully by slowly adding it to ice-water. This is a highly exothermic process, and rapid addition can lead to localized heating and degradation.

-

pH Adjustment: After quenching, the pH of the aqueous layer should be carefully neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8 before extraction. This ensures the product is in its neutral form for efficient extraction into an organic solvent.

-

Summary of Key Parameters for Dichlorination:

| Parameter | Recommended Range | Rationale |

| POCl₃ Equivalents | 5 - 10 | Drives the equilibrium towards the product. |

| Temperature | 80 - 110 °C | Balances reaction rate and potential for degradation. |

| Reaction Time | 4 - 24 hours | Ensure complete conversion; monitor by TLC/HPLC. |

| Catalyst (Optional) | 0.1 - 0.2 equivalents of a tertiary amine | Can accelerate the reaction and neutralize HCl. |

Part 2: Selective Monodechlorination/Hydrolysis

Question 2: I am struggling with the selective removal of the chloro group at the 2-position to get Methyl 6-chloro-5-cyano-2-hydroxy-nicotinate. I either get incomplete reaction or over-reduction to the dihydroxy compound. How can I control this step?

Answer:

Selective monodechlorination or hydrolysis of a dichloropyridine is a challenging transformation that requires precise control over the reaction conditions. The chloro groups at the 2- and 6-positions have different reactivities, which can be exploited.

Strategies for Selective Monodechlorination/Hydrolysis:

-

Controlled Catalytic Hydrogenation:

-

Catalyst Choice: Palladium on carbon (Pd/C) is a common catalyst for dehalogenation. The choice of catalyst loading and activity is crucial. A lower loading (e.g., 5% Pd/C) and careful monitoring are recommended.

-

Reaction Conditions: The reaction is typically run under a hydrogen atmosphere. Controlling the hydrogen pressure and reaction time is critical to prevent over-reduction. The reaction should be stopped as soon as the starting material is consumed (monitored by TLC/HPLC).

-

Base: The addition of a base, such as sodium acetate or triethylamine, is often necessary to neutralize the HCl formed during the reaction, which can otherwise poison the catalyst.

-

-

Nucleophilic Substitution with Controlled Stoichiometry:

-

A carefully controlled reaction with a nucleophile like sodium hydroxide or sodium methoxide at a lower temperature can favor the substitution of the more reactive chloro group. The 2-position in pyridines is generally more susceptible to nucleophilic attack than the 6-position.

-

Stoichiometry: Use of approximately one equivalent of the nucleophile is critical to favor mono-substitution.

-

Temperature: Running the reaction at a lower temperature (e.g., room temperature or slightly elevated) will enhance selectivity.

-

Experimental Protocol for Controlled Catalytic Hydrogenation:

-

Dissolve the Methyl 2,6-dichloro-5-cyano-nicotinate in a suitable solvent (e.g., methanol or ethanol).

-

Add 1.1 equivalents of a non-nucleophilic base (e.g., sodium acetate).

-

Add 5 mol% of 5% Pd/C catalyst.

-

Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., a balloon of hydrogen).

-

Stir the reaction at room temperature and monitor its progress every 30 minutes by TLC or HPLC.

-

Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent and purify the product by column chromatography.

Part 3: Introduction of the Methyl Group

Question 3: My methylation of the 2-hydroxy group is giving a low yield, and I am observing N-methylation as a side product. How can I improve the selectivity for O-methylation?

Answer:

The presence of the pyridine nitrogen introduces the possibility of competitive N-methylation. To favor O-methylation of the 2-hydroxy group, it is essential to choose the right base and methylating agent and to control the reaction conditions.

Improving Selectivity for O-Methylation:

-

Choice of Base:

-

A strong, non-nucleophilic base is preferred to deprotonate the hydroxyl group. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are good choices. These bases will generate the more nucleophilic oxygen anion.

-

Using a weaker base like potassium carbonate (K₂CO₃) may not be sufficient for complete deprotonation, leading to a slower reaction and potentially more side products.

-

-

Choice of Methylating Agent:

-

Methyl iodide (CH₃I) is a common and effective methylating agent. Dimethyl sulfate ((CH₃)₂SO₄) is another option, but it is more toxic.

-

The choice of solvent can also influence the reaction. A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used.

-

-

Reaction Temperature:

-

The deprotonation step is often carried out at a low temperature (e.g., 0 °C) to control the reaction. After the addition of the methylating agent, the reaction can be allowed to warm to room temperature.

-

Troubleshooting N-Methylation:

If N-methylation is a significant issue, it indicates that the pyridine nitrogen is competing as a nucleophile. This can be suppressed by:

-

Ensuring complete deprotonation of the hydroxyl group with a strong base before adding the methylating agent.

-

Using a less reactive methylating agent or running the reaction at a lower temperature.

Caption: Troubleshooting logic for the O-methylation step.

References

- Synthesis of 2-Chloro-3-cyanopyridine: For general methodologies on the synthesis of chlorocyanopyridines, refer to patents and publications describing the chlorination of cyanopyridine N-oxides. A relevant example can be found in CN101659637A.

-

Sandmeyer Reaction for Cyanation: The Sandmeyer reaction is a classical method for introducing a cyano group onto an aromatic ring from an amino precursor. For a review of recent trends in the Sandmeyer reaction, see: Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

- Synthesis of 6-Chloronicotinic Acid: The preparation of 6-chloronicotinic acid from 6-hydroxynicotinic acid is a key transformation.

-

Synthesis of Polysubstituted Pyridines: For general strategies on the synthesis of highly substituted pyridines from acyclic precursors, which can offer alternative synthetic routes, refer to: Polysubstituted Pyridines from 1,4-Oxazinone Precursors. [Link]

-

Preparation of Methyl 6-aminonicotinate: The synthesis of amino-nicotinate precursors is a crucial step for the Sandmeyer reaction. A preparation method is described by Georganics: Methyl 6-aminonicotinate – preparation and application. [Link]

Optimizing catalyst loading for "Methyl 6-chloro-5-cyano-2-methylnicotinate" synthesis

Welcome to the technical support center for the synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the catalytic aspects of this synthesis. My aim is to equip you with the knowledge to navigate the complexities of this multi-step synthesis, with a particular focus on optimizing the critical catalyst-driven cyanation step.

Proposed Synthetic Pathway

The synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate is a multi-step process that requires careful control over reaction conditions and catalytic activity. Below is a plausible and efficient synthetic route, based on established chemical transformations for pyridine ring functionalization.

Caption: Proposed synthetic workflow for Methyl 6-chloro-5-cyano-2-methylnicotinate.

Troubleshooting Guide: The Critical Cyanation Step

The introduction of the cyano group via palladium-catalyzed cyanation of the aryl chloride is often the most challenging step. Here are some common issues and their solutions.

Q1: My palladium-catalyzed cyanation reaction is resulting in a low yield. What are the likely catalyst-related causes?

A low yield in a palladium-catalyzed cyanation can often be traced back to several catalyst-related factors.

-

Insufficient Catalyst Loading: The catalyst loading may be too low to achieve a reasonable reaction rate and complete conversion. While higher loadings can be costly, a certain threshold is necessary to overcome catalyst deactivation pathways.

-

Catalyst Deactivation: The cyanide anion can act as a poison to the palladium catalyst, leading to the formation of inactive palladium-cyanide complexes.[1] This is a common issue in cyanation reactions.

-

Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. An inappropriate ligand may not provide the necessary electronic and steric properties for efficient catalysis.

-

Inadequate Pre-catalyst Activation: Some palladium pre-catalysts require an activation step to form the active Pd(0) species. If this activation is inefficient, the concentration of the active catalyst will be low.

Solutions:

-

Systematically Increase Catalyst Loading: Begin with a screening experiment where the catalyst loading is incrementally increased (e.g., from 0.5 mol% to 5 mol%). Monitor the reaction progress to find the optimal loading that balances yield and cost.

-

Mitigate Catalyst Deactivation:

-

Use a less toxic and less soluble cyanide source like potassium hexacyanoferrate(II) (K4[Fe(CN)6]), which releases cyanide ions slowly into the reaction mixture.[1]

-

Employ a biphasic solvent system or a solvent in which the cyanide salt is only sparingly soluble to control the concentration of free cyanide.[2]

-

-

Screen Different Ligands: Experiment with a variety of phosphine-based ligands (e.g., Xantphos, dppf) to identify one that provides better stability and reactivity for this specific substrate.

-

Ensure Proper Pre-catalyst Activation: If using a pre-catalyst, ensure the reaction conditions (e.g., presence of a suitable base) are conducive to its activation.

Q2: I'm observing significant byproduct formation in my cyanation reaction. How can I improve selectivity by adjusting the catalyst system?

Poor selectivity often points to side reactions competing with the desired cyanation.

-

Hydrodehalogenation: A common side reaction is the reduction of the aryl chloride, leading to the formation of the corresponding de-chlorinated nicotinate. This can be promoted by certain catalyst systems and reaction conditions.

-

Formation of Palladium Black: Precipitation of palladium black indicates catalyst decomposition, which can lead to uncontrolled and unselective reactions.

Solutions:

-

Optimize Ligand-to-Metal Ratio: The ratio of ligand to palladium can significantly influence selectivity. A higher ligand-to-metal ratio can sometimes suppress side reactions by ensuring the palladium center remains coordinated and stable.

-

Lower Reaction Temperature: Higher temperatures can sometimes promote side reactions. If the reaction rate is acceptable, try running the reaction at a lower temperature to improve selectivity.

-

Choose a More Robust Catalyst System: Some palladium catalysts are inherently more stable and less prone to decomposition. Consider screening different pre-catalysts that are known for their high stability.

Caption: Decision tree for troubleshooting low yields in the cyanation step.

FAQs on Catalyst Loading Optimization

Q1: What is a typical starting catalyst loading for a palladium-catalyzed cyanation of a pyridyl chloride?

For initial screening and small-scale synthesis, a palladium catalyst loading in the range of 1-5 mol% is a common starting point for the cyanation of aryl chlorides.[3] For process development and scale-up, the goal is often to reduce the catalyst loading to below 1 mol%, and sometimes even into the parts-per-million (ppm) range, to minimize cost and residual metal in the final product.

Q2: How should I design an experiment to systematically optimize the catalyst loading?

A Design of Experiments (DoE) approach is highly recommended for systematic optimization.[4][5] This allows you to efficiently explore the effects of multiple variables simultaneously. A simple approach is a univariate analysis where you vary only the catalyst loading while keeping all other parameters (temperature, concentration, solvent, ligand-to-metal ratio) constant.

A more advanced approach is a multivariate analysis, such as a response surface methodology, where you vary catalyst loading, temperature, and concentration simultaneously to understand their interactions and find the true optimum.

Q3: What is the role of the ligand-to-metal ratio and how should it be optimized?

The ligand-to-metal ratio is critical for catalyst stability and activity.

-

Too low a ratio: Can lead to catalyst decomposition and the formation of palladium black.

-

Too high a ratio: Can sometimes inhibit the reaction by occupying coordination sites on the palladium that are needed for the reactants.

A typical starting point for the ligand-to-palladium ratio is between 1:1 and 2:1. This should be screened and optimized for your specific substrate and reaction conditions.

Experimental Protocol: Catalyst and Ligand Loading Screening

This protocol outlines a general procedure for screening catalyst and ligand loadings for the cyanation of Methyl 6-chloronicotinate.

Materials:

-

Methyl 6-chloronicotinate

-

Palladium pre-catalyst (e.g., Pd(OAc)2, Pd2(dba)3)

-